molecular formula C10H9ClN2O B15303897 [5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methanamine

[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methanamine

Katalognummer: B15303897
Molekulargewicht: 208.64 g/mol
InChI-Schlüssel: HFQGRMIYKMDXEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-(4-Chlorophenyl)isoxazol-3-yl)methanamine is a chemical compound with the molecular formula C10H9ClN2O and a molecular weight of 208.64 g/mol . This compound is part of the isoxazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and material science.

Vorbereitungsmethoden

The synthesis of (5-(4-Chlorophenyl)isoxazol-3-yl)methanamine typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

    Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, where a suitable chlorinated aromatic compound reacts with the isoxazole intermediate.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Analyse Chemischer Reaktionen

(5-(4-Chlorophenyl)isoxazol-3-yl)methanamine undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane and ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

(5-(4-Chlorophenyl)isoxazol-3-yl)methanamine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (5-(4-Chlorophenyl)isoxazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

(5-(4-Chlorophenyl)isoxazol-3-yl)methanamine can be compared with other similar compounds, such as:

The uniqueness of (5-(4-Chlorophenyl)isoxazol-3-yl)methanamine lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics.

Eigenschaften

Molekularformel

C10H9ClN2O

Molekulargewicht

208.64 g/mol

IUPAC-Name

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanamine

InChI

InChI=1S/C10H9ClN2O/c11-8-3-1-7(2-4-8)10-5-9(6-12)13-14-10/h1-5H,6,12H2

InChI-Schlüssel

HFQGRMIYKMDXEF-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C2=CC(=NO2)CN)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.